molecular formula C14H9BrClFN2O2 B14403909 N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide CAS No. 88578-47-6

N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide

Cat. No.: B14403909
CAS No.: 88578-47-6
M. Wt: 371.59 g/mol
InChI Key: FBFPOYMPAHWMQA-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide is a complex organic compound characterized by the presence of bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenyl isocyanate with 2-chloro-4-fluoroaniline under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogens (bromine, chlorine, and fluorine) makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted amides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Bromophenyl)carbamoyl]phenylboronic acid
  • N-[(4-Bromophenyl)carbamoyl]benzamide
  • N-[(4-Bromophenyl)carbamoyl]-2-chlorobenzamide

Uniqueness

N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the carbamoyl group provides distinct properties that can be leveraged in various applications.

Properties

CAS No.

88578-47-6

Molecular Formula

C14H9BrClFN2O2

Molecular Weight

371.59 g/mol

IUPAC Name

N-[(4-bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide

InChI

InChI=1S/C14H9BrClFN2O2/c15-8-1-4-10(5-2-8)18-14(21)19-13(20)11-6-3-9(17)7-12(11)16/h1-7H,(H2,18,19,20,21)

InChI Key

FBFPOYMPAHWMQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)C2=C(C=C(C=C2)F)Cl)Br

Origin of Product

United States

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